molecular formula C8H16N2O B12950263 (7R,9AR)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine

(7R,9AR)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine

Cat. No.: B12950263
M. Wt: 156.23 g/mol
InChI Key: WCRSYQVCIQHCHN-HTQZYQBOSA-N
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Description

(7R,9AR)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine is a complex heterocyclic compound that features a unique structure combining elements of pyrazine and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,9AR)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrazine derivative, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(7R,9AR)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced into the molecule.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(7R,9AR)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (7R,9AR)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Spirooxazines: Compounds with similar oxazine rings but different substituents.

    Pyrazole Derivatives: Compounds containing pyrazole rings with various functional groups.

Uniqueness

(7R,9AR)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine stands out due to its specific stereochemistry and the combination of pyrazine and oxazine rings, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(7R,9aR)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine

InChI

InChI=1S/C8H16N2O/c1-7-5-10-2-3-11-6-8(10)4-9-7/h7-9H,2-6H2,1H3/t7-,8-/m1/s1

InChI Key

WCRSYQVCIQHCHN-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1CN2CCOC[C@H]2CN1

Canonical SMILES

CC1CN2CCOCC2CN1

Origin of Product

United States

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